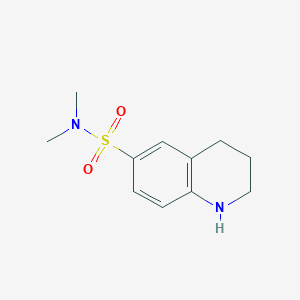

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDOUVNJGHHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969787 | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-83-4 | |

| Record name | NSC5450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

a) Bischler-Napieralski Cyclization

b) Catalytic Hydrogenation of Quinoline

- Catalyst : PtO₂ or Pd/C under H₂ (1–4 atm).

- Conditions : Ethanol or acetic acid, 25–80°C.

- Stereoselectivity : Cis isomers dominate due to steric hindrance during imine reduction.

- Yield : 70–95%.

Sulfonation at the 6-Position

a) Chlorosulfonic Acid-Mediated Sulfonation

- Procedure :

- Optimization :

b) Direct Sulfonation with SO₃ Complexes

N,N-Dimethylation of the Sulfonamide

a) Amine Coupling with Dimethylamine

b) Reductive Amination

- Reagents : Sodium triacetoxyborohydride (STAB), dimethylamine hydrochloride.

- Conditions : DCM/MeOH (1:1), 25°C, 24 hours.

- Yield : 75–85%.

One-Pot Synthesis via Domino Reactions

a) Reduction-Cyclization-Sulfonation Sequence

b) Metal-Catalyzed Cross-Coupling

- Catalyst : Pd(PPh₃)₄ or CuI with ligands (e.g., trans-N,N-dimethylcyclohexanediamine).

- Conditions : Suzuki coupling of boronic acids with halogenated intermediates.

- Yield : 70–80%.

Comparative Analysis of Methods

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its sulfonamide group enhances biological activity and allows for the development of novel therapeutic agents. Notably, derivatives of this compound have been investigated for their potential in treating various diseases such as cancer and bacterial infections.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a synthesized quinoline-sulfonamide compound showed effective binding affinity to bacterial gyrase enzymes, which are critical targets for antibiotic development. The binding affinities and hydrogen bond interactions were quantified as follows:

| Compound | Target (PDB code) | Binding Affinity (kcal/mol) | Number of H-bonds | H-bond Length (Å) |

|---|---|---|---|---|

| QS3 | PmbA (3QTD) | -8.00 | 2 | 2.71 |

| Ciprofloxacin | PmbA (3QTD) | -7.6 | 3 | 3.07 |

This data highlights the potential of this compound derivatives in combating antibiotic resistance through innovative drug design .

Material Science

Advanced Materials Development

The compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical structure allows it to interact with various substrates, enhancing the mechanical and thermal properties of materials.

Case Study: Polymer Applications

In recent research, this compound was incorporated into polymer matrices to improve their resistance to environmental degradation. The resulting composites displayed enhanced durability and thermal stability compared to traditional materials.

Biological Studies

Enzyme Activity Probes

this compound is also employed as a probe in biological assays aimed at studying enzyme activities and protein interactions. Its ability to form hydrogen bonds with biological macromolecules allows it to modulate biochemical pathways effectively.

Case Study: Protein Interaction Studies

Research has shown that this compound can inhibit specific enzyme activities by binding to active or allosteric sites. For example, studies indicated that the compound could inhibit certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in synthesizing specialty chemicals and intermediates for various processes. Its versatility makes it suitable for applications ranging from agrochemicals to fine chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The tetrahydroquinoline-sulfonamide scaffold is versatile, with modifications to the sulfonamide group or the tetrahydroquinoline core significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Properties of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and Analogs

Physicochemical and Pharmacokinetic Profiles

- However, the 2-oxo-N-aryl analog retains favorable Caco-2 permeability (efflux ratio = 0.84) despite its higher molecular weight, likely due to balanced polar surface area .

- Metabolic Stability : Microsomal stability varies widely. The dimethyl compound’s stability is unreported, but the 2-oxo-N-aryl analog shows high stability (t₁/₂ = 277.2 min in human liver microsomes), attributed to steric protection from metabolic enzymes .

Biological Activity

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, antitumor, and neuropharmacological effects.

Structure and Synthesis

The compound belongs to the class of tetrahydroquinolines and is characterized by a sulfonamide group, which is known for its biological significance. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high purity and yield.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown varying degrees of inhibition against common pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14 | |

| Escherichia coli | 12 | |

| Bacillus pumilus | 13 | |

| Pseudomonas aeruginosa | 10 |

The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antibacterial activity. Electron-donating groups significantly improve efficacy against Gram-positive bacteria.

Antifungal Activity

The compound also displays antifungal properties. In studies assessing its efficacy against various fungal strains:

These results affirm the potential use of this compound in treating fungal infections.

Antitumor Activity

This compound has demonstrated promising antitumor effects in various cancer cell lines. For instance:

The SAR indicates that the presence of specific functional groups enhances antitumor activity, particularly in liver carcinoma cells.

Neuropharmacological Effects

Studies have explored the neuropharmacological profile of this compound, revealing its potential as an anxiolytic and anticonvulsant agent. In animal models:

- Maximum inhibition of locomotor activity was observed at a dosage of 40 mg/kg.

- Significant anxiolytic effects were noted in behavioral tests.

Case Studies

A notable case study involved the evaluation of this compound in a murine model where it exhibited significant sedative effects without major side effects on motor coordination. This suggests its potential utility in treating anxiety-related disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonylation of the tetrahydroquinoline core. Analogous compounds (e.g., D7–D11 in ) are synthesized via coupling of substituted benzylamines with sulfonylated intermediates. Key steps include:

-

Using coupling agents like EDCI/HOBt in anhydrous DMF or DCM.

-

Maintaining reaction temperatures between 0°C to room temperature for 18–24 hours.

-

Purification via silica gel chromatography.

- Optimization : Yields (54–67%) depend on substituent electronic effects. For example, electron-withdrawing groups (e.g., halogens in D8–D11) may require longer reaction times. Monitoring by TLC ensures completion .

Compound Substituent Yield (%) Key Conditions D7 3-methylbenzyl 67 EDCI/HOBt, DMF, rt, 24h D8 2-fluorobenzyl 56 EDCI/HOBt, DMF, 0°C→rt, 18h D11 5-chloro-2-fluorobenzyl 67 EDCI/HOBt, DMF, 0°C→rt, 20h

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Identify dimethyl groups (δ 2.30 ppm for N-CH3), tetrahydroquinoline protons (δ 2.71–3.82 ppm), and aromatic protons (δ 6.17–7.69 ppm). Splitting patterns (e.g., doublets for sulfonamide NH) confirm substitution .

- Mass Spectrometry : Validate molecular ions (e.g., [M+H]+) with deviations <0.01 Da. For analogs, observed m/z 497.18 (calculated 497.17) confirms purity .

- Elemental Analysis : Match calculated vs. observed C/H/N/S ratios to rule out impurities.

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow sulfonamide safety guidelines:

- Use PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of fine particles.

- Store in amber glassware at –20°C to prevent degradation.

- Align with institutional safety frameworks emphasizing hazard mitigation () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

- Methodology :

- Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the benzyl or sulfonamide positions.

- Test anti-tubulin activity using in vitro polymerization assays (IC50 values) and correlate with substituent electronic profiles (e.g., halogenated derivatives in D8–D11 show enhanced potency due to increased electrophilicity) .

- Use regression analysis to model bioactivity vs. Hammett constants (σ) or LogP values.

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

- Methodology :

- Perform solvent-dependent NMR : Measure chemical shift changes in DMSO-d6 vs. CDCl3 to assess hydrogen bonding.

- Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvation shells. Compare with experimental LogS values from shake-flask assays.

- Adjust force field parameters (e.g., partial charges) to align simulations with observed data .

Q. What computational strategies predict the compound’s binding mode to biological targets like tubulin?

- Methodology :

- Molecular Docking : Use AutoDock Vina with tubulin’s crystal structure (PDB: 1SA0). Focus on the colchicine-binding site, where sulfonamide derivatives (e.g., D7) show competitive inhibition .

- Binding Free Energy Calculations : Apply MM-GBSA to rank binding affinities. Validate with experimental IC50 values (e.g., 2.1 μM for D7 vs. 3.4 μM for D8) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide oxygen as hydrogen bond acceptors) using Schrödinger’s Phase.

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra between batch syntheses?

- Methodology :

- Variable Temperature (VT) NMR : Detect rotamers or conformational changes (e.g., sulfonamide group rotation) by acquiring spectra at 25°C vs. 60°C.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals. For example, HMBC correlations between N-CH3 (δ 2.30 ppm) and adjacent carbons confirm regiochemistry .

- X-ray Crystallography : Resolve absolute configuration if stereocenters are present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.